molecular formula C3H2ClF5O B1229982 2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane CAS No. 33018-78-9

2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane

Cat. No.: B1229982
CAS No.: 33018-78-9
M. Wt: 184.49 g/mol
InChI Key: HPDPVPUXPBZBOJ-UHFFFAOYSA-N
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Description

2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane, also known as this compound, is a useful research compound. Its molecular formula is C3H2ClF5O and its molecular weight is 184.49 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

2-(Chlorodifluoromethoxy)-1,1,1-trifluoroethane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can lead to alterations in metabolic pathways. For instance, it has been observed to interact with dehydrogenase enzymes, affecting the redox state of cells . Additionally, this compound can form complexes with proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, exposure to this compound can lead to oxidative stress, organelle damage, and apoptosis in certain cell types . Furthermore, it can alter the expression of genes involved in metabolic processes, thereby impacting cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit DNA polymerase α, affecting DNA synthesis . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time have been studied extensively in laboratory settings. It has been observed that the compound remains stable under controlled conditions but can degrade when exposed to certain environmental factors . Long-term exposure to this compound can lead to persistent changes in cellular function, including alterations in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function. At higher doses, it can induce toxic effects, including oxidative stress, organ damage, and alterations in metabolic pathways . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its most significant effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, influencing the redox state of cells . The compound can also affect the levels of metabolites, leading to changes in metabolic flux . These interactions highlight the compound’s role in regulating cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can accumulate in certain tissues, leading to localized effects . Additionally, its distribution within cells can influence its activity and function, as it may interact with different cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization can affect its function, as it may interact with different biomolecules depending on its location within the cell .

Properties

IUPAC Name

2-[chloro(difluoro)methoxy]-1,1,1-trifluoroethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2ClF5O/c4-3(8,9)10-1-2(5,6)7/h1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPDPVPUXPBZBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2ClF5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70186663
Record name Compound 485
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33018-78-9
Record name Compound 485
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033018789
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Compound 485
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70186663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2,2-TRIFLUOROETHYL CHLORODIFLUOROMETHYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5GQ99UE4M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the anesthetic potency of Compound 485 compare to its isomers, and what might explain these differences?

A1: Research indicates that Compound 485 exhibits a significantly higher minimum alveolar concentration (MAC) compared to its isomers, including isoflurane and enflurane. [] While the MAC values for the three isomers range from 1.41 to 2.67% atm, Compound 485 demonstrates a MAC of 12.53% atm. [] This suggests that a significantly higher concentration of Compound 485 is required to achieve the same anesthetic effect as its isomers. Although the exact reason for this difference remains unclear, it may be attributed to subtle variations in their interactions with target sites in the central nervous system despite their structural similarities.

Q2: Does the high MAC value of Compound 485 imply a deviation from the established relationship between anesthetic potency and lipid solubility?

A2: Despite its high MAC, Compound 485 does not appear to deviate substantially from the correlation between anesthetic potency and lipid solubility. [] While it possesses a notably higher MAC, its olive oil/gas partition coefficient of 25.8 is lower than the coefficients observed for its isomers (ranging from 90.8 to 96.6). [] This suggests that while Compound 485 might exhibit weaker lipid solubility compared to its isomers, its anesthetic potency, though lower, still falls within the expected range based on its lipid solubility. Further research is needed to understand the specific factors contributing to the observed differences in MAC values.

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